molecular formula C8H7ClF3NO B8752332 4-Chloro-2-methoxy-5-(trifluoromethyl)benzenamine

4-Chloro-2-methoxy-5-(trifluoromethyl)benzenamine

Cat. No. B8752332
M. Wt: 225.59 g/mol
InChI Key: BILJMVTZCRRVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methoxy-5-(trifluoromethyl)benzenamine is a useful research compound. Its molecular formula is C8H7ClF3NO and its molecular weight is 225.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-methoxy-5-(trifluoromethyl)benzenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methoxy-5-(trifluoromethyl)benzenamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-2-methoxy-5-(trifluoromethyl)benzenamine

Molecular Formula

C8H7ClF3NO

Molecular Weight

225.59 g/mol

IUPAC Name

4-chloro-2-methoxy-5-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7ClF3NO/c1-14-7-3-5(9)4(2-6(7)13)8(10,11)12/h2-3H,13H2,1H3

InChI Key

BILJMVTZCRRVSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
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reactant
Reaction Step One
Name
COc1cc(Cl)c(C(F)(F)F)cc1N=C=O
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene (306 mg, 1.19 mmol) was dissolved in acetic acid (5 mL). Iron (436 mg, 7.78 mmol) was added and the mixture was heated under reflux for 1.5 hour. After cooling to room temperature, the mixture was filtered through celite. The filtrate was concentrated under reduced pressure and the residue was taken up in EtOAc. The solution was washed with saturated NaHCO3 (aqueous) and brine, and then dried over MgSO4. Evaporation of the solvent in vacuo afforded an oily residue which was purified by flash chromatography on silica gel (cyclohexane-EtOAc, 7:3) to afford the title compound (177 mg, 66%) as a yellow oil (Rf 0.45, cyclohexane-EtOAc, 7:3). 1H-NMR (δ, ppm, DMSO-d6): 3.85 (s, 3H, CH3—O), 5.27 (bs, 2H, NH2), 7.02 (s, 2H, Harom). LC-MS (m/z): 226 (M+H, 100).
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
436 mg
Type
catalyst
Reaction Step Two
Yield
66%

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